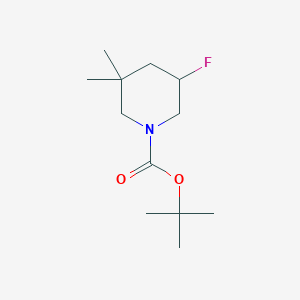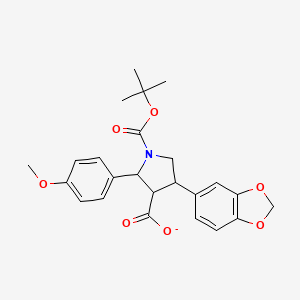
1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- is a complex organic compound that features a pyrrolidine ring substituted with benzodioxole and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyrrolidine derivatives, benzodioxole, and methoxyphenyl compounds. Common synthetic routes could involve:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the benzodioxole group via electrophilic aromatic substitution.
Step 3: Attachment of the methoxyphenyl group through nucleophilic substitution or coupling reactions.
Step 4: Esterification to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid derivatives: These compounds share the pyrrolidine core but differ in their substituents.
Benzodioxole derivatives: Compounds with the benzodioxole moiety but different functional groups.
Methoxyphenyl compounds: Molecules featuring the methoxyphenyl group with various other substituents.
Uniqueness
The uniqueness of 1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C24H26NO7- |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)/p-1 |
Clave InChI |
WTLIRKDJWDADOA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)[O-])C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


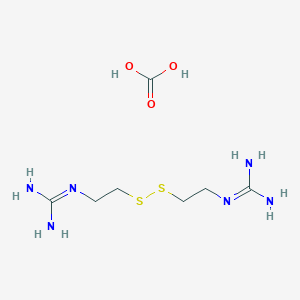
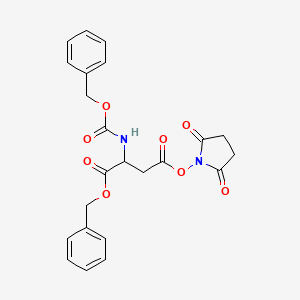
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)

![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
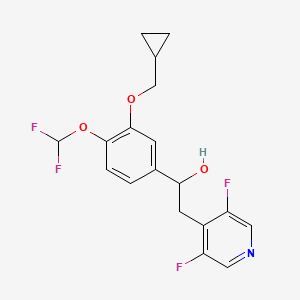
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
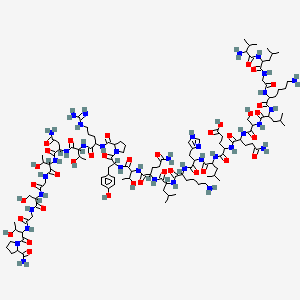
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
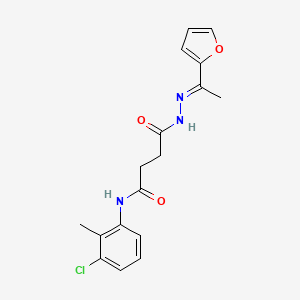
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
